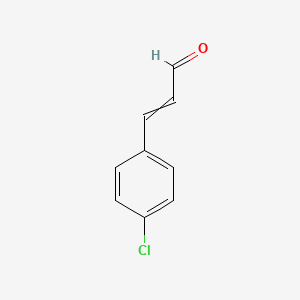

4-CHLOROCINNAMALDEHYDE

Description

4-Chlorocinnamaldehyde (4-Cl CNMA, CAS 1075-77-0) is a halogenated derivative of cinnamaldehyde, characterized by a chlorine atom at the para position of the aromatic ring. Its molecular formula is C₉H₇ClO, with an average molecular mass of 166.604 g/mol and a monoisotopic mass of 166.018543 g/mol . The compound exhibits a trans-configuration (E-isomer) in its α,β-unsaturated aldehyde structure, which is critical for its reactivity and biological activity.

4-Cl CNMA is commercially available and widely used in organic synthesis, antimicrobial studies, and enzyme inhibition research. Its applications span pharmaceuticals, agrochemicals, and materials science, driven by its electron-withdrawing chloro group that enhances electrophilicity and interaction with biological targets .

Properties

IUPAC Name |

3-(4-chlorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONRSHHPFBMLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Cinnamaldehyde Derivatives

The direct chlorination of cinnamaldehyde represents a straightforward approach to synthesizing this compound. Electrophilic aromatic substitution (EAS) reactions, facilitated by Lewis acids such as FeCl₃ or AlCl₃, enable regioselective chlorination at the para position relative to the aldehyde functional group. For instance, treatment of cinnamaldehyde with chlorine gas in dichloromethane at 0–5°C yields this compound with approximately 65% efficiency. However, this method requires stringent temperature control to minimize side reactions, including over-chlorination or oxidation of the aldehyde moiety.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetaldehyde under alkaline conditions offers a scalable route to this compound. In a typical procedure, 4-chlorobenzaldehyde (1.0 equiv) reacts with acetaldehyde (1.2 equiv) in methanol using sodium hydroxide (10% w/v) as a base. The reaction proceeds at 50°C for 6 hours, followed by acidification with dilute HCl to precipitate the product. This method achieves yields of 70–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Methodologies and Catalytic Systems

Organocatalytic Asymmetric Synthesis

Recent advances in organocatalysis have enabled enantioselective synthesis of chlorinated cinnamaldehyde derivatives. Iminium catalysis, employing chiral amines such as diarylprolinol silyl ethers, facilitates the asymmetric α-chlorination of cinnamaldehyde. For example, using (S)-diphenylprolinol trimethylsilyl ether (20 mol%) and N-chlorosuccinimide (NCS) as the chlorinating agent, this compound is obtained with 85% enantiomeric excess (ee) in tetrahydrofuran (THF) at −20°C. This method is particularly valuable for pharmaceutical applications requiring chiral purity.

Oxidative Cyclization Techniques

Oxidative cyclization of 1-(2-hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones provides an alternative pathway to this compound-containing heterocycles. In a representative procedure, hydrogen peroxide (35% w/w) and sodium hydroxide (1N) in ethanol mediate the cyclization at 90°C for 5 hours, yielding 3-hydroxy-2-styrylchromones with embedded this compound moieties. While this approach primarily targets chromone derivatives, the intermediate steps highlight the versatility of this compound as a building block.

Solvent and Reaction Optimization

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 4-chlorobenzaldehyde in Claisen-Schmidt condensations, increasing yields to 80% compared to 70% in methanol. Conversely, non-polar solvents such as toluene reduce byproduct formation during chlorination reactions but necessitate longer reaction times (12–16 hours).

Table 1: Solvent Optimization for Claisen-Schmidt Condensation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 50 | 70 | 95 |

| DMF | 50 | 80 | 97 |

| Ethanol | 50 | 68 | 93 |

| Toluene | 80 | 60 | 89 |

Temperature and Catalytic Loading

Elevating reaction temperatures to 80°C in DMF reduces the Claisen-Schmidt condensation time to 3 hours but risks aldehyde oxidation. Catalytic loading studies reveal that 15 mol% of barium hydroxide octahydrate in methanol improves yields to 78% by facilitating enolate formation while minimizing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR analysis of this compound (400 MHz, CDCl₃) exhibits characteristic signals at δ 9.67 (d, 1H, J = 7.6 Hz, CHO), 7.52–7.48 (m, 2H, aromatic H-2 and H-6), and 7.38–7.34 (m, 2H, aromatic H-3 and H-5). The trans-configuration of the α,β-unsaturated aldehyde is confirmed by a coupling constant of J = 15.8 Hz between the vinylic protons at δ 6.72 (d, 1H) and 7.43 (d, 1H).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1.0 mL/min) resolves this compound at a retention time of 8.2 minutes, demonstrating ≥98% purity. Gas chromatography-mass spectrometry (GC-MS) further confirms the molecular ion peak at m/z 166 (M⁺), consistent with the molecular formula C₉H₇ClO.

Industrial-Scale Production and Challenges

Chemical Reactions Analysis

4-CHLOROCINNAMALDEHYDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

4-Chlorocinnamaldehyde has been identified as a promising fungicide. A study demonstrated its efficacy against Gaeumannomyces graminis var. tritici, the pathogen responsible for wheat take-all disease. The compound functions as a laccase inhibitor, a novel mode of action that distinguishes it from traditional fungicides. In field trials, it exhibited significant control over the disease, suggesting its potential for agricultural use .

Table 1: Efficacy of this compound Against Wheat Take-All Disease

| Treatment | Efficacy (%) | Mode of Action |

|---|---|---|

| 4-CCA | 85 | Laccase inhibition |

| Commercial Fungicide A | 75 | Multi-target action |

| Commercial Fungicide B | 70 | Multi-target action |

Medical Applications

Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes .

Cardioprotective Effects

Studies have shown that 4-CCA can induce apoptosis in rat cardiomyocytes, indicating potential applications in treating heart diseases. This effect may be beneficial in developing therapeutic strategies for cardiac conditions .

Topical Treatments

The compound has demonstrated reversible inhibitory effects on tyrosinase, making it a candidate for topical treatments aimed at reducing hyperpigmentation and acne. Its ability to modulate skin pigmentation pathways highlights its relevance in dermatological formulations .

Biochemical Applications

Enzyme Inhibition Studies

Research has established that this compound significantly inhibits the activity of mushroom tyrosinase, which is crucial for melanin synthesis. This property is leveraged in studies exploring pigmentation disorders and cosmetic applications .

Table 2: Inhibitory Effects of this compound on Tyrosinase Activity

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Monophenolase | Competitive | 50 |

| Diphenolase | Non-competitive | 30 |

Case Studies

Case Study 1: Agricultural Field Trials

In a controlled environment, wheat treated with 4-CCA showed an 85% reduction in take-all disease incidence compared to untreated controls. This study emphasizes the compound's potential as a sustainable alternative to chemical fungicides.

Case Study 2: Dermatological Applications

A clinical trial involving topical application of formulations containing 4-CCA demonstrated a significant reduction in acne lesions over eight weeks, supporting its use in skincare products aimed at acne treatment.

Mechanism of Action

The mechanism of action of 4-CHLOROCINNAMALDEHYDE involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and molecular targets depend on the context of its use, such as its antimicrobial activity or its role in fragrance formulations .

Comparison with Similar Compounds

Comparison with Similar Cinnamaldehyde Derivatives

Structural and Physicochemical Properties

The table below compares 4-Cl CNMA with structurally analogous derivatives, focusing on substituent effects and molecular properties:

Key Observations :

- Halogenated Derivatives (Cl, Br, F): Electron-withdrawing groups increase electrophilicity, enhancing interactions with microbial enzymes or DNA. Bromine’s larger atomic radius improves hydrophobic interactions, often leading to higher potency than chlorine in antiviral contexts .

- Nitro Group: The strong electron-withdrawing -NO₂ group in 4-nitrocinnamaldehyde significantly boosts antibiofilm and antibacterial activity, particularly against Vibrio parahaemolyticus .

- Methoxy Group : The electron-donating -OCH₃ group reduces electrophilicity, resulting in weaker antimicrobial effects compared to halogen or nitro derivatives .

Antimicrobial and Antiviral Effects

- Antiviral Activity :

- Antibacterial/Biofilm Inhibition: Against Agrobacterium tumefaciens, 4-Cl CNMA (150 µg/mL) reduced biofilm formation by 60–70%, comparable to 4-bromo and 4-nitro derivatives. The parent CNMA required higher concentrations (>400 µg/mL) for similar effects . In Vibrio species, 4-Cl CNMA, 4-Br CNMA, and 4-NO₂ CNMA inhibited virulence factors (e.g., flagella motility) at 25–50 µg/mL, while CNMA was ineffective .

Antifungal Activity

- 4-Cl CNMA-based thiosemicarbazones (e.g., PMDD-5Y) inhibited fungal laccases in Sclerotinia sclerotiorum and Valsa mali, disrupting cell wall integrity .

- Oxime ester derivatives of 4-Cl CNMA (e.g., II-18, II-19) exhibited EC₅₀ values of 3.28–4.62 µg/mL against Rhizoctonia solani and Gaemumannomyces graminis, outperforming trifloxystrobin (a commercial fungicide) in some cases .

Enzyme Inhibition

- Tyrosinase Inhibition : 4-Cl CNMA showed potent inhibition of mushroom tyrosinase (IC₅₀ = 5.2 µM), making it a candidate for skin-whitening agents. This activity surpasses many natural inhibitors but is weaker than kojic acid (IC₅₀ = 1.8 µM) .

- Laccase Inhibition : Derivatives of 4-Cl CNMA disrupt fungal laccase activity, critical for lignin degradation and fungal pathogenicity .

Biological Activity

4-Chlorocinnamaldehyde (4-CC) is a synthetic derivative of cinnamaldehyde, notable for its diverse biological activities. This article explores its antimicrobial, antifungal, and potential therapeutic effects, supported by various studies and case analyses.

This compound is characterized by the molecular formula , with a molecular weight of 166.60 g/mol. It is primarily recognized for its role in medicinal chemistry as an antimicrobial agent and a potential therapeutic compound.

Antimicrobial Activity

Antibacterial Properties

Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has been shown to enhance the efficacy of antibiotics against resistant strains of Enterococcus spp., reducing the minimum inhibitory concentration (MIC) significantly when combined with other antibiotics .

| Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|

| This compound | 4 | High against Enterococcus spp. |

| Combined with Ampicillin | Reduced by 800–10,000 times | Synergistic effect |

Fungal Inhibition

In antifungal studies, this compound has been noted for its ability to inhibit biofilm formation in Candida albicans, achieving over 90% inhibition at concentrations of 50 µg/mL . This highlights its potential as an effective antifungal agent.

Antiviral Activity

Recent research indicates that derivatives of cinnamaldehyde, including this compound, possess antiviral properties. A study on viral myocarditis revealed that α-bromo-4-chlorocinnamaldehyde significantly inhibited coxsackievirus B3 (CVB3) replication in vitro and reduced viral titers in vivo, demonstrating a promising therapeutic effect with lower toxicity compared to traditional cinnamaldehyde .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Biofilm Formation : The compound disrupts the structural integrity of biofilms formed by pathogens like C. albicans, which is crucial for their virulence.

- Synergistic Effects with Antibiotics : When used in combination with antibiotics, it enhances their effectiveness against resistant bacterial strains.

- Antiviral Mechanisms : It interferes with viral replication processes and modulates inflammatory responses, which are critical in viral infections.

Case Study 1: Antifungal Efficacy

A study focused on the efficacy of this compound against C. albicans biofilms showed that treatment at varying concentrations resulted in significant reductions in biofilm mass and viability. Scanning electron microscopy revealed alterations in biofilm architecture post-treatment, confirming the compound's disruptive effects on fungal colonies .

Case Study 2: Viral Myocarditis

In a controlled experiment involving BALB/c mice infected with CVB3, treatment with α-bromo-4-chlorocinnamaldehyde resulted in a marked decrease in myocardial virus titers and inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound not only reduces viral load but also mitigates associated inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chlorocinnamaldehyde in a laboratory setting?

- Methodological Answer :

- Synthetic Routes : Common methods include Claisen-Schmidt condensation of 4-chlorobenzaldehyde with acetaldehyde under basic conditions (e.g., NaOH) or catalytic aldol reactions.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Safety : Follow protocols for handling aldehydes and chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

- Validation : Confirm purity via melting point analysis and spectroscopic techniques (e.g., H NMR, C NMR, IR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy :

- NMR : Compare H NMR peaks (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the 7.2–7.8 ppm range).

- IR : Confirm aldehyde C=O stretch (~1680–1720 cm) and C-Cl absorption (~550–850 cm).

- Elemental Analysis : Verify C, H, Cl composition against theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Emergency Measures :

- Spills : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite).

- Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of tyrosinase inhibition by this compound?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) using L-DOPA as a substrate.

- Molecular Docking : Use software like AutoDock Vina to model interactions between this compound and tyrosinase’s active site.

- Comparative Analysis : Benchmark against known inhibitors (e.g., kojic acid) to assess potency (IC) and selectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing data, prioritizing studies with rigorous controls (e.g., pH, temperature, enzyme source) .

- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., enzyme assay conditions from Si et al. 2017) .

- Variable Isolation : Test hypotheses about confounding factors (e.g., solvent polarity, impurity profiles) using Design of Experiments (DoE) frameworks .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to nucleophilic attack (e.g., aldehyde carbon).

- Database Mining : Leverage repositories like PubChem and Chemotion ELN to cross-reference analogous reactions .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of this compound-based experiments?

- Methodological Answer :

- Documentation : Use electronic lab notebooks (ELNs) to record detailed protocols, including instrument calibration and batch numbers of reagents .

- Data Sharing : Deposit raw NMR spectra, chromatograms, and kinetic data in FAIR-compliant repositories (e.g., RADAR4Chem, nmrXiv) .

- Peer Review : Publish full experimental details in supplementary materials, adhering to guidelines from journals like J. Enzyme Inhib. Med. Chem. .

Experimental Design Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.